

# INZ-701: A Recombinant Enzyme Therapy for the Regulation of Extracellular Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of INZ-701, an investigational enzyme replacement therapy, and its role in the regulation of extracellular inorganic pyrophosphate (PPi). It details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.

# Introduction: The Critical Role of Extracellular Pyrophosphate

Extracellular inorganic pyrophosphate (PPi) is a critical endogenous inhibitor of soft tissue and vascular calcification. It functions primarily by binding to nascent hydroxyapatite crystals, preventing their growth and aggregation. The physiological balance of PPi is tightly regulated by a network of enzymes and transporters. Two key proteins in this pathway are ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and ATP-binding cassette sub-family C member 6 (ABCC6).

- ENPP1 is a transmembrane enzyme that hydrolyzes extracellular adenosine triphosphate (ATP) to generate PPi and adenosine monophosphate (AMP).
- ABCC6 is a transporter protein, primarily in the liver, that facilitates the release of ATP into the extracellular space, which then serves as the substrate for ENPP1.



Genetic deficiencies in either the ENPP1 or ABCC6 gene disrupt this pathway, leading to critically low levels of extracellular PPi. This deficiency is the underlying cause of several rare and severe genetic disorders characterized by abnormal mineralization, including:

- ENPP1 Deficiency: This can manifest as Generalized Arterial Calcification of Infancy (GACI), a condition with high mortality due to widespread arterial calcification, or Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2), which affects bone mineralization.
   [1][2]
- ABCC6 Deficiency: This causes Pseudoxanthoma Elasticum (PXE), a progressive disorder characterized by calcification of elastic fibers in the skin, eyes, and cardiovascular system.
   [4]

These conditions represent a significant unmet medical need, as there are currently no approved therapies that address the root cause of PPi deficiency.[5]

### **INZ-701: Mechanism of Action**

INZ-701 is a recombinant human ENPP1-Fc fusion protein developed as an enzyme replacement therapy.[1] It is designed to restore the crucial function of the ENPP1 enzyme in patients with ENPP1 or ABCC6 deficiency. By circulating in the bloodstream, INZ-701 can access its substrate, extracellular ATP, and catalyze its hydrolysis into PPi and AMP.[5] This action is intended to directly increase plasma PPi levels, thereby restoring the body's natural defense against ectopic calcification and promoting proper bone mineralization.[3][6]

The diagram below illustrates the signaling pathway and the therapeutic intervention of INZ-701.





Click to download full resolution via product page

**Caption:** Mechanism of action of INZ-701 in restoring extracellular PPi levels.



# Quantitative Data from Preclinical and Clinical Studies

INZ-701 has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings to date.

Table 1: Preclinical Efficacy of INZ-701 in Abcc6-/-

**Mouse Model of PXE** 

| Study Duration | Treatment<br>Group (Dose) | Key Metric                     | Result                                         | Citation |
|----------------|---------------------------|--------------------------------|------------------------------------------------|----------|
| 8 Weeks        | INZ-701 (2<br>mg/kg)      | Muzzle Skin<br>Calcium Content | Reduced by 68% vs. vehicle                     | [7]      |
| 8 Weeks        | INZ-701 (10<br>mg/kg)     | Muzzle Skin<br>Calcium Content | Reduced by 74% vs. vehicle (p < 0.01)          | [7]      |
| 2 Weeks        | INZ-701 (2<br>mg/kg)      | Plasma PPi<br>Levels           | Restored to wild-<br>type levels               | [3]      |
| 2 Weeks        | INZ-701 (10<br>mg/kg)     | Plasma PPi<br>Levels           | Significantly increased above wild-type levels | [3]      |

Table 2: Clinical Efficacy of INZ-701 in Patients with ENPP1 Deficiency



| Trial /<br>Program | Patient<br>Population                | Treatment<br>Group /<br>Duration     | Key Metric                        | Result                                                           | Citation |
|--------------------|--------------------------------------|--------------------------------------|-----------------------------------|------------------------------------------------------------------|----------|
| ENERGY 1 /<br>EAP  | Infants with<br>GACI (n=5)           | INZ-701 (3<br>weeks to 22<br>months) | Survival<br>Beyond 1<br>Year      | 80% (vs.<br>~50%<br>historical<br>survival)                      | [1][2]   |
| ENERGY 1 /<br>EAP  | Infants with<br>GACI                 | INZ-701                              | Arterial<br>Calcification         | Substantial reduction or stabilization in all surviving patients | [1][2]   |
| ENERGY 3           | Pediatric (1 to<br><13 yrs,<br>n=17) | INZ-701, 13<br>Weeks                 | Mean Serum<br>Phosphate<br>Change | +8.2% from baseline                                              | [8][9]   |
| ENERGY 3           | Pediatric<br>(Control, n=7)          | Conventional<br>Therapy, 13<br>Weeks | Mean Serum<br>Phosphate<br>Change | -0.04% from baseline                                             | [8][9]   |
| ENERGY 3           | Pediatric (1 to<br><13 yrs,<br>n=11) | INZ-701, 26<br>Weeks                 | Mean Serum Phosphate Change       | +6.8% from baseline                                              | [8][9]   |
| ENERGY 3           | Pediatric<br>(Control, n=6)          | Conventional<br>Therapy, 26<br>Weeks | Mean Serum<br>Phosphate<br>Change | -5.5% from baseline                                              | [8][9]   |
| ENERGY 3           | Pediatric (1 to <13 yrs, n=4)        | INZ-701, 39<br>Weeks                 | Mean Serum Phosphate Change       | +12.1% from baseline                                             | [9]      |
| ENERGY 3           | Pediatric<br>(Control, n=2)          | Conventional<br>Therapy, 39<br>Weeks | Mean Serum<br>Phosphate<br>Change | -9.0% from<br>baseline                                           | [9]      |



| Phase 1/2 | Adults with<br>ENPP1<br>Deficiency | INZ-701 (0.2<br>mg/kg) | Plasma PPi<br>Levels | Rapid, significant, and sustained increases | [6] |
|-----------|------------------------------------|------------------------|----------------------|---------------------------------------------|-----|
|-----------|------------------------------------|------------------------|----------------------|---------------------------------------------|-----|

Table 3: Clinical Efficacy of INZ-701 in Patients with

**ABCC6 Deficiency (PXE)** 

| Trial     | Patient<br>Population              | Treatment Group / Duration         | Key Metric                      | Result                                               | Citation |
|-----------|------------------------------------|------------------------------------|---------------------------------|------------------------------------------------------|----------|
| Phase 1/2 | Adults with ABCC6 Deficiency (n=3) | INZ-701 (0.2<br>mg/kg), 32<br>days | Mean Plasma<br>PPi              | Increased<br>from 851 nM<br>(baseline) to<br>1057 nM | [10]     |
| Phase 1/2 | Adults with ABCC6 Deficiency       | INZ-701 (1.8<br>mg/kg)             | Plasma PPi<br>Levels            | Sustained increase observed                          | [11]     |
| Phase 1/2 | Adults with ABCC6 Deficiency       | INZ-701                            | Vascular &<br>Retinal<br>Health | Positive improvement s after 48 weeks                | [1]      |

## **Experimental Protocols**

The assessment of INZ-701's efficacy relies on a set of specialized biochemical and histological assays. The generalized methodologies for key experiments are described below.

# **Measurement of ENPP1 Enzymatic Activity**

The enzymatic activity of INZ-701 (a recombinant ENPP1) can be determined using a colorimetric assay.



- Principle: This assay uses a chromogenic substrate, such as p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP). ENPP1 hydrolyzes this substrate, releasing p-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically.
- Reagents:
  - Assay Buffer (e.g., 50 mM Tris, 250 mM NaCl, pH 9.5)
  - Recombinant ENPP1 protein (INZ-701)
  - Substrate: p-nitrophenyl thymidine 5'-monophosphate
  - Stop Solution (e.g., 100 mM NaOH)
- Procedure:
  - Prepare serial dilutions of the ENPP1 standard and the INZ-701 samples in assay buffer.
  - Add the enzyme samples to the wells of a microplate.
  - Initiate the reaction by adding the pNP-TMP substrate.
  - Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
  - Stop the reaction by adding the stop solution.
  - Measure the absorbance at 405 nm using a microplate reader.
  - Calculate enzyme activity based on a pNP standard curve.

## **Quantification of Plasma Pyrophosphate (PPi)**

Plasma PPi levels are a primary pharmacodynamic biomarker for INZ-701. A commonly used method is the ATP sulfurylase-based bioluminescence assay.

Principle: This is a multi-step enzymatic assay. PPi reacts with adenosine 5'-phosphosulfate
(APS) in the presence of ATP sulfurylase to produce ATP. The newly formed ATP is then
used by firefly luciferase to generate light, which is proportional to the initial PPi
concentration.



#### Reagents:

- Platelet-free plasma samples
- ATP sulfurylase enzyme
- Adenosine 5'-phosphosulfate (APS)
- Firefly luciferase enzyme
- D-luciferin substrate
- PPi standards

#### Procedure:

- Collect blood samples in tubes containing an anticoagulant and prepare platelet-free plasma by centrifugation.
- Add plasma samples and PPi standards to a white, opaque microplate.
- Add the reaction mixture containing ATP sulfurylase, APS, luciferase, and luciferin to all wells.
- Incubate the plate in the dark at room temperature.
- Measure the luminescence using a microplate luminometer.
- Calculate the PPi concentration in the samples by comparing their luminescence to the standard curve.

## **Assessment of Ectopic Calcification**

Histological staining is used to visualize and assess the extent of calcification in tissues from preclinical models.

 Principle: The von Kossa staining method is a histochemical technique used to detect calcium deposits in tissue sections. Silver nitrate reacts with the phosphate in calcium



phosphate deposits, and under light, the silver is reduced to its metallic form, appearing black.

- Procedure (for mouse tissue):
  - Harvest tissues of interest (e.g., muzzle skin containing vibrissae, aorta) and fix them in 10% neutral buffered formalin.
  - Process the tissues and embed them in paraffin.
  - Cut thin sections (e.g., 5 μm) and mount them on microscope slides.
  - Deparaffinize and rehydrate the sections.
  - Incubate the slides in a silver nitrate solution under a UV lamp or bright light.
  - Rinse thoroughly and treat with sodium thiosulfate to remove unreacted silver.
  - Counterstain with a solution like Nuclear Fast Red to visualize cell nuclei.
  - Dehydrate, clear, and mount the slides for microscopic examination.
  - Calcified deposits will appear black or dark brown.
- Quantitative Analysis: For a quantitative measure, tissues can be decalcified using hydrochloric acid (HCl), and the calcium content in the resulting solution can be measured using a colorimetric calcium assay kit.[7]

## **Experimental and Clinical Development Workflow**

The development of INZ-701 follows a structured path from preclinical validation to human clinical trials.





Click to download full resolution via product page

Caption: Generalized workflow for the development and evaluation of INZ-701.



### Conclusion

INZ-701 represents a targeted therapeutic approach for rare genetic disorders of abnormal mineralization by directly addressing the underlying deficiency in extracellular PPi. Preclinical data have demonstrated its ability to increase plasma PPi and reduce ectopic calcification in relevant animal models. Ongoing clinical trials have shown promising results, including increased PPi and serum phosphate levels in patients, and improved clinical outcomes in infants with the most severe form of ENPP1 deficiency.[1][8] As a potential first-in-class enzyme replacement therapy for these devastating conditions, INZ-701 holds the promise of transforming the standard of care for patients with ENPP1 and ABCC6 deficiencies. Further data from pivotal clinical trials will be crucial in fully establishing its safety and efficacy profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/mouse model of pseudoxanthoma elasticum PMC [pmc.ncbi.nlm.nih.gov]
- 4. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/mouse model of pseudoxanthoma elasticum PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
- 6. hcplive.com [hcplive.com]
- 7. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 8. contemporarypediatrics.com [contemporarypediatrics.com]
- 9. Inozyme ENERGY 3 Trial Shows Disease-Modifying Potential in ENPP1 Deficiency | INZY Stock News [stocktitan.net]
- 10. Inozyme Pharma Announces Positive Preliminary Data from [globenewswire.com]



- 11. pharmexec.com [pharmexec.com]
- To cite this document: BenchChem. [INZ-701: A Recombinant Enzyme Therapy for the Regulation of Extracellular Pyrophosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384181#inz-701-s-role-in-regulating-extracellular-pyrophosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com